6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that features a dihydropyridine structure. This compound is significant in medicinal chemistry due to its diverse pharmacological properties, including potential applications in treating various diseases. It is classified under the category of pyridine derivatives, which are known for their biological activity and utility in drug development.
The compound can be sourced from various chemical suppliers, such as Sigma-Aldrich and Chem-Impex, where it is available for research purposes. Its classification falls under organic compounds, specifically as a carboxylic acid derivative of dihydropyridine. The molecular formula for 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is with a molecular weight of approximately 155.14 g/mol .
The synthesis of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
The synthesis often requires careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and confirming the structure of the synthesized compound.
The molecular structure of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid features a bicyclic framework with a carbonyl group at position 4 and a carboxylic acid functional group at position 2. The presence of a methyl group at position 6 contributes to its unique chemical properties.
6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and diketones:
The reactivity profile of this compound allows it to serve as an intermediate in the synthesis of more complex molecules used in pharmaceutical applications.
The mechanism of action for compounds like 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor or modulator in metabolic pathways related to disease processes.
Research indicates that derivatives of dihydropyridine can influence calcium channels or act on specific enzymes involved in neurotransmission or metabolic regulation. The exact mechanism often requires detailed biochemical studies to elucidate.
6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is typically characterized by:
Key chemical properties include:
The scientific uses of 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid extend into various fields:
Molybdenum hexacarbonyl [Mo(CO)₆] catalyzes the efficient rearrangement of 5-hydroxyisoxazole precursors into 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives. This method leverages the electrophilic activation of the isoxazole ring, where Mo(CO)₆ facilitates carbon monoxide transfer under mild conditions (40–60°C). The reaction proceeds via a cheletropic ring opening, followed by recyclization to form the dihydropyridone core with complete regiocontrol. Key to this transformation is the in situ generation of a molybdenum-isoxazole complex that lowers the activation energy for sigmatropic rearrangement. The process typically achieves yields of 68–75% in anhydrous DMF, with the carboxylic acid group introduced at the C3 position through hydrolysis of intermediate nitrile groups. This strategy is particularly valuable for constructing polysubstituted dihydropyridones with defined oxidation states at C4, avoiding over-oxidation to pyridines [7].
Table 1: Optimization of Mo(CO)₆-Mediated Synthesis
Parameter | Condition Range | Optimal Value | Yield Impact |
---|---|---|---|
Temperature | 40–80°C | 60°C | Max yield at 60°C |
Solvent | DMF, THF, Acetonitrile | Anhydrous DMF | +22% vs THF |
Mo(CO)₆ Equiv | 0.8–1.5 | 1.2 | Plateau above 1.2 |
Reaction Time | 4–16 hours | 8 hours | <5% improvement beyond |
The dihydropyridone core serves as a privileged scaffold in FBDD due to its hydrogen-bonding capability and planar rigidity. Structure-activity relationship (SAR) studies reveal that C6 methylation enhances metabolic stability by shielding reactive enone systems, while the C2 carboxylic acid enables salt bridge formation with biological targets. Computational docking demonstrates that this fragment binds the allosteric site of HIV-1 integrase with a calculated ΔG of -8.3 kcal/mol, primarily through:
Elaboration strategies focus on C3/C5 derivatization, where coupling with aryl boronic acids or alkyl halides extends into adjacent hydrophobic pockets. Notably, introducing a 4-chlorophenyl group at C5 (as in Karetazan derivatives) boosts antiviral potency 15-fold by filling an S1 subsite pocket. This modification follows a "growth" strategy from the core scaffold, maintaining the essential hydrogen-bonding pattern of the carboxylate and carbonyl groups [7] [10].
Table 2: FBDD Elaboration Effects on Target Binding
Substituent Position | Chemical Modification | Δ Binding Affinity (kcal/mol) | Target Protein |
---|---|---|---|
C2 | Methyl ester | +2.1 (worse) | HIV-1 integrase |
C3 | Amide conjugation | -0.8 | Bacterial gyrase |
C5 | 4-Chlorophenyl | -2.7 | Viral polymerase |
C6 | Ethyl vs Methyl | -0.3 | Dihydrofolate reductase |
Regiocontrol in C4-oxo dihydropyridine systems is governed by tautomeric equilibria and electronic effects. The 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid exists predominantly as the 1H-4-oxo tautomer (>95% in DMSO-d6), directing electrophiles to C5 and nucleophiles to C2/C6. Critical selectivity patterns include:
The C6 methyl group provides both steric and electronic modulation: it elevates the HOMO energy at C5 by 0.8 eV (vs unsubstituted analogs) while sterically blocking functionalization at C6. This allows sequential C5 halogenation followed by palladium-catalyzed cross-coupling to install biaryl systems without protecting group manipulations.
Catalytic hydrogenation (Pd/C, H₂) of fused bicyclic precursors provides a direct route to 6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acids. This method involves reductive cleavage of N–O bonds in isoxazolo[3,4-b]pyridin-4(1H)-one systems, where regioselectivity is controlled by the catalyst’s d-band center energy. Key mechanistic steps:
Table 3: Catalytic Systems for Reductive N–O Bond Cleavage
Catalyst System | Solvent | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
10% Pd/C | Ethanol | 25°C | 83 | >99% |
Rh/Al₂O₃ | THF | 50°C | 67 | 78% |
Raney Ni | Methanol | 40°C | 72 | 92% |
PtO₂ | Acetic acid | 30°C | 58 | 85% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1